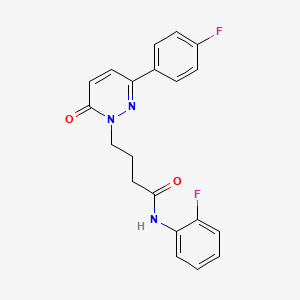

N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-15-9-7-14(8-10-15)17-11-12-20(27)25(24-17)13-3-6-19(26)23-18-5-2-1-4-16(18)22/h1-2,4-5,7-12H,3,6,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOAAPOCGTRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.

Amidation Reaction: The final step involves the amidation of the pyridazinone derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidized Derivatives: Formation of hydroxylated or ketone derivatives.

Reduced Derivatives: Formation of amine or alcohol derivatives.

Substituted Derivatives: Formation of compounds with different substituents on the phenyl rings.

Scientific Research Applications

N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Structural Analogues

Pyridazinone-based compounds often exhibit bioactivity modulated by substituents on the aromatic rings and linker groups. Key structural analogs include:

| Compound Name | Substituents (R1, R2, Linker) | Key Structural Differences |

|---|---|---|

| Target Compound | R1 = 4-Fluorophenyl, R2 = 2-Fluorophenyl, Butanamide linker | Reference compound for comparison |

| N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) | R1 = 4-Methylthiobenzyl, R2 = 4-Bromophenyl, Acetamide linker | Shorter linker, bromine substituent, methylthio group |

| N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) | R1 = 4-Methylthiobenzyl, R2 = 4-Iodophenyl, Acetamide linker | Iodine substituent (larger halogen) vs. fluorine |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g) | R1 = 4-Fluorophenylpiperazinyl, R2 = Antipyrine, Propanamide linker | Antipyrine hybrid, extended piperazinyl substituent |

Structural Insights :

- Linker Length : The butanamide linker in the target compound may offer greater conformational flexibility than the acetamide/propanamide linkers in analogs (e.g., 8a, 6g), influencing solubility and target engagement .

- Hybrid Systems: Antipyrine-pyridazinone hybrids (e.g., 6g) integrate dual pharmacophores but exhibit increased molecular weight and complexity compared to the target compound .

Pharmacological and Physicochemical Properties

Limited direct data exist for the target compound, but inferences are drawn from analogs:

| Property | Target Compound (Inferred) | 8a (4-Bromophenyl analog) | 6g (Antipyrine hybrid) |

|---|---|---|---|

| LogP | ~3.2 (predicted) | 3.8 (measured) | 4.1 (measured) |

| Solubility | Moderate (fluorine enhances polarity) | Low (bromine increases hydrophobicity) | Very low (hybrid increases MW) |

| Bioactivity | Potential FPR/COX inhibition | Moderate anti-inflammatory activity | Dual antipyrine-pyridazinone effects |

Notes:

Crystallographic and Spectroscopic Characterization

- X-ray Diffraction : Analog 8a’s structure was resolved using SHELXL (), a standard for small-molecule refinement. The target compound’s structure would likely require similar methods.

- 1H NMR : Fluorine substituents in the target compound would cause distinct deshielding effects compared to bromine/iodine in 8a/8b (e.g., aromatic protons near fluorine: δ ~7.2–7.6 ppm) .

Biological Activity

N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H18F2N4O

- Molecular Weight : 350.36 g/mol

The presence of fluorine atoms in its structure may enhance its biological activity due to increased lipophilicity and metabolic stability.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibition of HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, a related compound was found to exhibit selectivity for HDAC3 with an IC50 value of 95.48 nM, demonstrating significant antiproliferative activity against various cancer cell lines .

- Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells. For example, one study reported that treatment with a related compound led to a significant increase in apoptosis rates in HepG2 liver cancer cells, indicating its potential as an anticancer agent .

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits potent antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 1.30 |

| MDA-MB-231 (Breast) | 5.00 |

| A2780 (Ovarian) | 3.50 |

| H460 (Lung) | 7.00 |

These results suggest that the compound may be effective in treating various types of cancers through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies

- Case Study on HepG2 Cells : A study investigated the effect of this compound on HepG2 cells. The compound was found to significantly increase the percentage of cells in the G2/M phase, indicating a potential mechanism for its antiproliferative effects .

- Combination Therapy : In combination with other chemotherapeutic agents like taxol and camptothecin, this compound showed enhanced anticancer activity, suggesting its potential use as part of combination therapy regimens .

Q & A

Basic: What are the critical steps in synthesizing N-(2-fluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting from fluorophenyl and pyridazinone precursors. Key steps include:

- Amide bond formation between the fluorophenylamine and activated carboxylic acid derivatives (e.g., using coupling agents like EDC/HOBt).

- Pyridazinone ring construction via cyclization reactions, often requiring precise temperature control (e.g., reflux in toluene at 110°C) and catalysts (e.g., Pd/C for hydrogenation).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Optimization focuses on: - Solvent selection (polar aprotic solvents like DMF for amidation; toluene for cyclization).

- Catalyst loading (e.g., 5 mol% Pd/C for efficient hydrogenation).

- Reaction time (monitored via TLC to prevent over-reaction).

Yield improvements are achieved through Design of Experiments (DOE) to balance competing factors like temperature and reagent stoichiometry .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : , , and NMR validate substituent positions and fluorine integration. For example, NMR distinguishes between ortho- and para-fluorophenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peak at m/z 422.1425).

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm) and amide (N-H, ~3300 cm) functional groups.

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points.

- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N-H···O interactions in pyridazinone cores) .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Answer:

Discrepancies often arise from:

- Mass transfer limitations (e.g., inefficient stirring in larger reactors).

- Heat dissipation issues (e.g., exothermic cyclization steps causing side reactions).

Methodological solutions: - Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates.

- Scale-down experiments : Simulate large-scale conditions in microreactors to identify bottlenecks.

- Statistical modeling : Apply response surface methodology (RSM) to optimize parameters like temperature and agitation speed .

Advanced: What computational strategies predict the biological targets of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. The fluorophenyl groups may favor π-π stacking in hydrophobic pockets.

- Quantitative Structure-Activity Relationship (QSAR) : Train models on pyridazinone analogs to predict IC values for targets like phosphodiesterases.

- Molecular Dynamics (MD) simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to validate target engagement .

Advanced: How can substituent modifications enhance bioactivity, and what assays validate these changes?

Answer:

- Systematic substitution : Replace fluorophenyl groups with chlorophenyl or methoxy groups to modulate lipophilicity.

- Bioactivity assays :

- Enzyme inhibition : Test against COX-2 or PDE4 using fluorometric assays.

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assays.

- Solubility : Measure logP values using shake-flask methods.

- SAR analysis : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity trends .

Advanced: What strategies achieve regioselective functionalization of the pyridazinone core?

Answer:

- Protecting group strategies : Temporarily block reactive sites (e.g., amide nitrogen with Boc groups) during alkylation.

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions for halogenation.

- Microwave-assisted synthesis : Enhance selectivity in SNAr reactions (e.g., substituting para-fluorine with morpholine at 150°C).

Validation via HPLC-MS ensures mono-functionalized products dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.